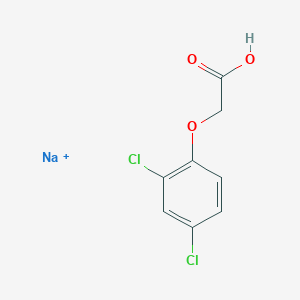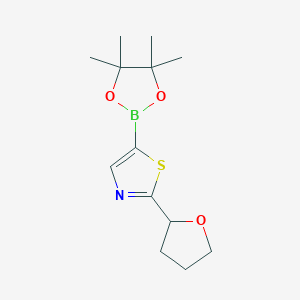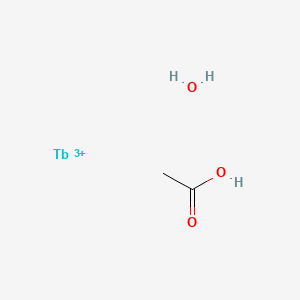
Acetic acid;terbium(3+);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;terbium(3+);hydrate is a compound formed by the combination of acetic acid and terbium ions in a hydrated form. Terbium is a lanthanide metal, and in this compound, it typically exhibits a +3 oxidation state. The compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light, making it useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;terbium(3+);hydrate involves the reaction of terbium oxide or terbium hydroxide with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the terbium compound in the acetic acid solution. The general reaction can be represented as: [ \text{Tb}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tb}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and washing with solvents like ethanol .
化学反応の分析
Types of Reactions
Acetic acid;terbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Terbium in the +3 oxidation state can be oxidized to the +4 state under specific conditions.
Reduction: Terbium(IV) compounds can be reduced back to terbium(III) using reducing agents like hydrogen.
Substitution: The acetate ligands in the compound can be substituted with other ligands, such as chloride or nitrate, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve the use of aqueous solutions of the desired ligand.
Major Products
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride, terbium nitrate.
科学的研究の応用
Acetic acid;terbium(3+);hydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence microscopy and imaging due to its green fluorescence under ultraviolet light.
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of phosphors for lighting and display technologies
作用機序
The mechanism by which acetic acid;terbium(3+);hydrate exerts its effects is primarily through its ability to emit green fluorescence. When exposed to ultraviolet light, the terbium ions in the compound are excited to a higher energy state. Upon returning to their ground state, they release energy in the form of green light. This property is exploited in various imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
- Ytterbium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
Uniqueness
Acetic acid;terbium(3+);hydrate is unique due to its strong green fluorescence, which is not observed in many other lanthanide compounds. This makes it particularly valuable in applications requiring fluorescent markers or imaging agents .
特性
分子式 |
C2H6O3Tb+3 |
|---|---|
分子量 |
236.99 g/mol |
IUPAC名 |
acetic acid;terbium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
InChIキー |
YCPLCDAWAZUBMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.O.[Tb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


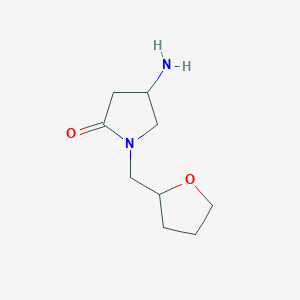
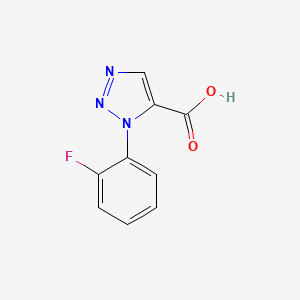

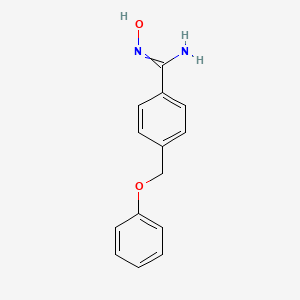
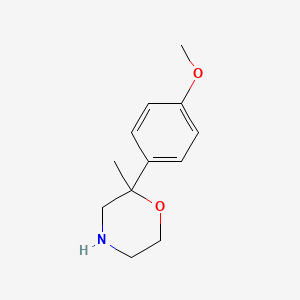
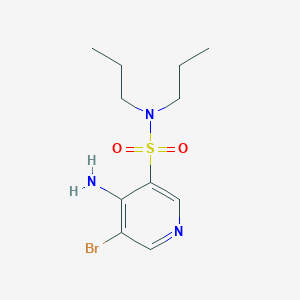
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
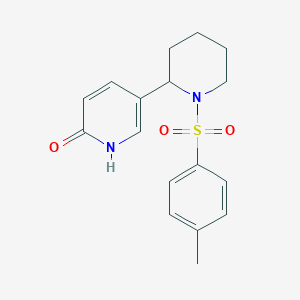
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)

![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)

